Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate
Description
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate (CAS: 1354706-93-6) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . The structure comprises a 1,3-dimethylpyrazole moiety linked to a methyl propiolate group. This compound is of interest in organic synthesis and materials science due to its alkyne functionality, which enables click chemistry and cross-coupling reactions.
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(1,3-dimethylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-7-8(6-11(2)10-7)4-5-9(12)13-3/h6H,1-3H3 |
InChI Key |
VLEAGPOROATXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Catalytic System and Optimization
A typical protocol uses:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst: CuI (10 mol%)
-
Base: Triethylamine
Key Considerations:
-
Regioselectivity: The 4-position’s electronic environment favors coupling over other positions.
-
Side Reactions: Homocoupling of methyl propiolate is minimized by slow reagent addition.
Nucleophilic Substitution of Pyrazole Sulfonates
Sulfonate esters at the pyrazole 4-position act as leaving groups for nucleophilic displacement by propiolate anions. Tosylation or mesylation of 1,3-dimethyl-1H-pyrazol-4-ol precedes reaction with sodium propiolate.
Stepwise Synthesis
-
Sulfonation: Pyrazol-4-ol reacts with tosyl chloride in pyridine at 0°C.
-
Displacement: Sodium propiolate (generated from propiolic acid and NaH) attacks the sulfonate intermediate in DMF at 80°C.
Advantages:
-
Avoids transition-metal catalysts.
-
Scalable for industrial production.
Knoevenagel Condensation with Pyrazole Carbaldehydes
The 1,3-dimethylpyrazole-4-carbaldehyde undergoes Knoevenagel condensation with methyl propiolate under basic conditions. This method, though less common, leverages the aldehyde’s electrophilicity to form the α,β-unsaturated ester.
Reaction Parameters:
-
Base: Piperidine
-
Solvent: Ethanol, reflux
-
Yield: Moderate (40–55%) due to competing side reactions.
Industrial-Scale Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance efficiency and safety. A two-step process integrates Vilsmeier-Haack formylation and alkyne homologation in tandem reactors, reducing purification steps and improving throughput.
Key Metrics:
-
Residence Time: 20 minutes per step.
-
Purity: >95% by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Vilsmeier-Haack + Homologation | Formylation, homologation, esterification | 60–75 | High | Moderate |
| Sonogashira Coupling | Halogenation, cross-coupling | 70–85 | Moderate | High (Pd cost) |
| Nucleophilic Substitution | Sulfonation, displacement | 50–65 | High | Low |
| Knoevenagel Condensation | Aldol-like condensation | 40–55 | Low | Moderate |
| Continuous Flow | Integrated steps in flow reactors | 80–90 | Very High | High |
Chemical Reactions Analysis
Huisgen 1,3-Dipolar Cycloaddition
This compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form 1,4-disubstituted triazole derivatives. The reaction proceeds under mild conditions with high regioselectivity.
| Reagents/Conditions | Products | Catalyst |
|---|---|---|
| Sodium ascorbate, CuSO₄, room temperature | 1,4-disubstituted triazoles | Cu(I) |
The pyrazole ring’s electron-donating methyl groups enhance alkyne reactivity, accelerating triazole formation .
Sonogashira Coupling
The propiolate moiety participates in palladium-catalyzed cross-couplings with aryl halides to generate conjugated alkynyl-aryl systems.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Pd(PPh₃)₂Cl₂, CuI, DMF, 80°C | Diarylated alkynes | 75–92% (analogous systems) |
This reaction is pivotal for synthesizing π-conjugated materials for optoelectronic applications .
Suzuki-Miyaura Cross-Coupling
The compound reacts with arylboronic acids under palladium catalysis to form biaryl derivatives, enabling structural diversification.
| Reagents/Conditions | Products | Key Ligand |
|---|---|---|
| Pd(OAc)₂, SPhos, K₂CO₃, THF, reflux | 4-Arylpyrazole derivatives | SPhos |
The pyrazole nitrogen coordinates with palladium, stabilizing the transition state and improving catalytic efficiency .
Nucleophilic Additions
The electron-deficient triple bond undergoes nucleophilic additions with amines, alcohols, or thiols:
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amines | EtOH, 25°C, 12h | Enamine derivatives |
| Methanol | H₂SO₄, 0°C, 2h | β-Alkoxy acrylates |
Steric hindrance from the pyrazole substituents influences reaction rates and regioselectivity .
Ester Hydrolysis
The methyl ester group is hydrolyzed under acidic or basic conditions to yield 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolic acid:
| Conditions | Products | Reaction Time |
|---|---|---|
| 1M NaOH, 70°C | Carboxylic acid | 4–6h |
| Conc. HCl, reflux | Carboxylic acid | 2–3h |
The reaction is quantitative in basic media but may require neutralization for acid isolation.
Alkyne Hydration
In the presence of mercury(II) sulfate, the propiolate undergoes hydration to form a β-ketoester:
| Catalyst | Solvent | Product |
|---|---|---|
| HgSO₄ (0.5 mol%) | H₂O/THF (1:1) | Methyl 3-(1,3-dimethylpyrazol-4-yl)-3-oxopropanoate |
This reaction proceeds via Markovnikov addition, with the pyrazole ring directing electrophilic attack .
Sonogashira Coupling Pathway:
-
Oxidative Addition : Pd(0) inserts into the aryl halide bond.
-
Transmetallation : Alkyne coordinates to Pd(II).
-
Reductive Elimination : Pd(0) regenerates, releasing the coupled product .
Huisgen Cycloaddition Mechanism:
-
Cu(I)-Alkyne Complex Formation : Enhances alkyne electrophilicity.
-
Azide Coordination : Facilitates 1,3-dipolar addition.
-
Triazole Formation : Six-membered transition state ensures regioselectivity .
Comparative Analysis of Reactions
| Reaction Type | Key Reagents | Applications |
|---|---|---|
| Huisgen Cycloaddition | Azides, Cu(I) | Bioconjugation, drug design |
| Suzuki Coupling | Arylboronic acids, Pd catalysts | Materials science, agrochemicals |
| Nucleophilic Addition | Amines, alcohols | Functional material synthesis |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate has been investigated for its antimicrobial and anti-inflammatory properties. Research indicates that it may modulate enzyme activity through specific interactions with molecular targets such as receptors or enzymes, suggesting potential therapeutic applications in treating infections and inflammatory conditions .
Case Study: Antibiotic Adjuvants
A study focused on optimizing pyrazole compounds highlighted the potential of this compound as an antibiotic adjuvant against Gram-negative pathogens. The compound's ability to enhance the efficacy of existing antibiotics could address the growing issue of antibiotic resistance .
Organic Synthesis
This compound serves as a valuable building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of new derivatives with enhanced biological activities.
Synthesis Pathway
The synthesis typically involves the reaction of 1,3-dimethyl-1H-pyrazole with propiolic acid under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide), often at elevated temperatures to improve yield and purity.
Data Table: Comparison of Related Pyrazole Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Pyrazole ring + propiolate | Potential antimicrobial activity |
| Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate | Similar structure | Different pharmacokinetics |
| Methyl 3-(5-methyl-1H-pyrazol-4-YL)propiolate | Methyl group at different position | Altered reactivity |
Research has indicated that this compound interacts with specific cellular pathways. For instance, studies have shown its potential effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, indicating its role in neglected tropical disease research .
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound 4i and 4j (from )
These derivatives feature pyrazole cores fused with tetrazolyl, coumarin, and pyrimidinone groups. For example:
- 4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one.
- 4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Key Differences :
- Functional Groups: Unlike the target compound’s propiolate group, 4i/4j incorporate coumarin (known for fluorescence and medicinal properties) and tetrazole (a bioisostere for carboxylic acids).
- Complexity: 4i/4j have higher molecular complexity due to fused pyrimidinone and coumarin systems, which may limit their synthetic accessibility compared to the simpler alkyne-containing target compound.
3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate (from )
This pyrazole derivative (C₆H₁₀N₂O, MW: 142.16 g/mol) features ethyl and methyl substituents, with an olate group at position 3.
Key Differences :
- Substituents : The absence of an alkyne group reduces its utility in click chemistry. Instead, the olate group may enhance solubility and hydrogen-bonding capacity, relevant for antimicrobial activity .
- Applications : While the target compound’s alkyne group favors synthetic versatility, 3-ethyl-4-methyl derivatives are tailored for biological applications.
Electronic and Reactivity Profiles
- Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate : The propiolate group’s electron-deficient alkyne enables reactions like Huisgen cycloaddition. Computational tools like Multiwfn (for wavefunction analysis) could elucidate its electron localization and bond order .
- Coumarin-containing Analogues (4i/4j) : The extended π-conjugation in coumarin enhances UV absorption and fluorescence, making these compounds suitable for optoelectronic or imaging applications .
Data Table: Comparative Overview
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| This compound | C₉H₁₀N₂O₂ | Alkyne, ester | 178.19 | Click chemistry, agrochemicals |
| 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate | C₆H₁₀N₂O | Ethyl, methyl, olate | 142.16 | Antimicrobial agents |
| Compound 4i | Not reported | Tetrazolyl, coumarin | Not reported | Fluorescent probes, pharma |
Research Implications and Limitations
Biological Activity
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Structural Characteristics
This compound is characterized by the presence of a pyrazole ring and a propiolate functional group. Its molecular formula is , with a molecular weight of approximately 205.22 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for pharmacological applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Properties
- Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth.
2. Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties, which may be mediated through the modulation of inflammatory pathways and cytokine production.
3. Enzyme Inhibition
- This compound has been reported to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:
- Enzymes: The compound may bind to active sites on enzymes, altering their activity.
- Receptors: Interaction with cellular receptors can modulate signaling pathways involved in inflammation and microbial defense.
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | |
| Anti-inflammatory | Reduced cytokine levels | |
| Enzyme inhibition | Modulated enzyme activity |
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole with propiolic acid under basic conditions (e.g., potassium carbonate in DMSO). Variations in synthetic methods can yield derivatives that may exhibit enhanced biological activities or altered pharmacokinetic profiles.
Q & A
Q. What are the standard synthetic routes for Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate, and how are reaction conditions optimized?
Answer: The synthesis typically involves cyclization or coupling reactions. For example:
- Diazomethane addition : A cooled solution of intermediates in dichloromethane reacts with diazomethane (0.4 M) at –20°C for 40–48 hours, followed by solvent removal and recrystallization (e.g., 2-propanol) .
- Cyclization : Refluxing intermediates with chloranil in xylene (25–30 hours) and purification via recrystallization (methanol) .
Q. Optimization considerations :
- Temperature control (e.g., –20°C prevents side reactions).
- Solvent choice (xylene for high-boiling conditions).
- Purification via column chromatography (ethyl acetate/hexane, 1:4) for polar byproducts .
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure?
Answer:
- NMR spectroscopy : H and C NMR in CDCl₃ to confirm substituent positions and integration ratios (e.g., pyrazole ring protons at δ 7.6–8.0 ppm) .
- FT-IR : Detects ester carbonyl stretches (~1700 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₄N₂O₂: 182.22) .
Q. How are purification techniques selected post-synthesis?
Answer:
- Column chromatography : Effective for separating polar intermediates (e.g., ethyl acetate/hexane mixtures) .
- Recrystallization : Methanol or 2-propanol used for high-purity solids, leveraging differential solubility .
Advanced Questions
Q. How can discrepancies between computational and experimental NMR data be resolved?
Answer:
- Step 1 : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values.
- Step 2 : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
- Step 3 : Verify coupling constants (e.g., vicinal protons in pyrazole rings: J = 2–4 Hz) .
Q. What strategies improve crystal structure determination using SHELX software?
Answer:
Q. How can electrochemical properties (e.g., redox behavior) be systematically studied?
Answer:
- Cyclic voltammetry : Use a three-electrode system (glassy carbon, Pt, Ag/Ag⁺) at 100 mV·s⁻¹ scan rate in anhydrous CHCl₃ under argon to avoid oxygen interference .
- Data interpretation : Compare oxidation/reduction potentials with DFT-calculated HOMO-LUMO gaps .
Q. How are reaction intermediates with variable stability handled during synthesis?
Answer:
- Low-temperature quenching : For unstable diazo intermediates, maintain –20°C until workup .
- In-situ monitoring : Use TLC or HPLC to track intermediates during reflux (e.g., xylene, 25–30 hours) .
Table 1: Synthesis Conditions for Pyrazole Derivatives
| Step | Reagents/Conditions | Purification Method | Reference |
|---|---|---|---|
| Diazomethane addition | Diazomethane (0.4M), Triethylamine, –20°C | Recrystallization (2-propanol) | |
| Cyclization | Chloranil, Xylene reflux (25–30 hr) | Recrystallization (methanol) | |
| Metal complexation | K₂PtCl₄, Na₂CO₃, 2-ethoxyethanol, 100°C | Column chromatography |
Key Methodological Insights
- Contradiction analysis : Conflicting NMR data may arise from tautomerism in pyrazole rings; use variable-temperature NMR to assess dynamic equilibria .
- Experimental design : For electrochemical studies, ensure degassing of solvents to eliminate oxygen artifacts in redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
